molecular formula C6H4F2N2O3 B13965864 5-(Difluoromethoxy)pyrimidine-2-carboxylic acid

5-(Difluoromethoxy)pyrimidine-2-carboxylic acid

Cat. No.: B13965864
M. Wt: 190.10 g/mol
InChI Key: SMTCCDPQBGRJQD-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)pyrimidine-2-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a difluoromethoxy group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)pyrimidine-2-carboxylic acid typically involves the introduction of the difluoromethoxy group and the carboxylic acid group onto the pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with a difluoromethylating agent, followed by carboxylation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and aldehydes.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

5-(Difluoromethoxy)pyrimidine-2-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes and receptors.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Industry: It is employed in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(difluoromethoxy)pyrimidine: Similar structure but with a chlorine atom at the 2-position instead of a carboxylic acid group.

    5-(Difluoromethoxy)pyridine-2-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

5-(Difluoromethoxy)pyrimidine-2-carboxylic acid is unique due to the presence of both the difluoromethoxy group and the carboxylic acid group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H4F2N2O3

Molecular Weight

190.10 g/mol

IUPAC Name

5-(difluoromethoxy)pyrimidine-2-carboxylic acid

InChI

InChI=1S/C6H4F2N2O3/c7-6(8)13-3-1-9-4(5(11)12)10-2-3/h1-2,6H,(H,11,12)

InChI Key

SMTCCDPQBGRJQD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C(=O)O)OC(F)F

Origin of Product

United States

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